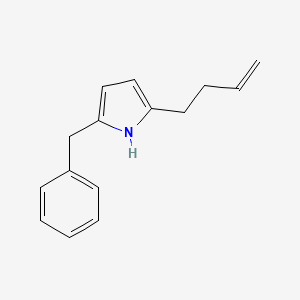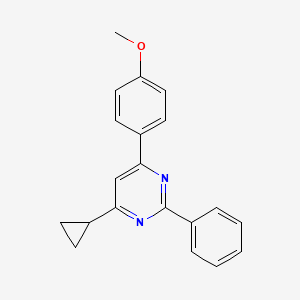
2-Phenyl-4-(4-methoxyphenyl)-6-(3-pyridinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-4-(4-methoxyphenyl)-6-(3-pyridinyl)pyrimidine (PMPPP) is a synthetic pyrimidine derivative with a wide range of applications in the field of scientific research. It is an important molecule in the field of medicinal chemistry and has been used in the development of various drugs, such as anti-cancer agents and antiviral compounds. PMPPP has also been employed in the synthesis of a variety of other compounds, including dyes, pigments, and fluorescent molecules.
科学的研究の応用
2-Phenyl-4-(4-methoxyphenyl)-6-(3-pyridinyl)pyrimidine has been used in a wide range of scientific research applications. It has been used as a starting material in the synthesis of various drugs, such as anti-cancer agents, antiviral compounds, and other medicinal compounds. It has also been used in the synthesis of a variety of dyes, pigments, and fluorescent molecules. 2-Phenyl-4-(4-methoxyphenyl)-6-(3-pyridinyl)pyrimidine has also been employed in the synthesis of a variety of other compounds, including polymers, catalysts, and other materials.
作用機序
The exact mechanism of action of 2-Phenyl-4-(4-methoxyphenyl)-6-(3-pyridinyl)pyrimidine is still not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. This inhibition is thought to be due to the presence of the 4-methoxyphenyl group, which is believed to interact with the active site of the enzyme and prevent its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Phenyl-4-(4-methoxyphenyl)-6-(3-pyridinyl)pyrimidine are not yet fully understood. However, it has been shown to have a variety of effects on various biochemical pathways. For example, it has been shown to inhibit the activity of cytochrome P450 enzymes, as well as to modulate the activity of various other enzymes. It has also been shown to have anti-inflammatory, anti-proliferative, and anti-apoptotic effects.
実験室実験の利点と制限
The use of 2-Phenyl-4-(4-methoxyphenyl)-6-(3-pyridinyl)pyrimidine in laboratory experiments has a number of advantages. It is a relatively inexpensive molecule and is readily available from chemical suppliers. It is also relatively easy to synthesize and can be used in a variety of different reactions. However, there are also some limitations to its use. For example, it is not very soluble in water and can be difficult to work with in aqueous solutions.
将来の方向性
The potential future directions for the use of 2-Phenyl-4-(4-methoxyphenyl)-6-(3-pyridinyl)pyrimidine are numerous. It could be used in the development of new drugs, such as anti-cancer agents and antiviral compounds. It could also be used in the synthesis of a variety of other compounds, including dyes, pigments, and fluorescent molecules. Additionally, it could be used in the development of new materials, such as polymers, catalysts, and other materials. Finally, it could be used in the study of various biochemical pathways and the development of new therapeutic strategies.
合成法
The synthesis of 2-Phenyl-4-(4-methoxyphenyl)-6-(3-pyridinyl)pyrimidine is relatively straightforward and can be accomplished via several different methods. The most common route involves the reaction of 4-methoxyphenylboronic acid with 3-pyridinylpyrimidine in the presence of a base. This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically yields a high yield of the desired product, with yields of up to 99% being reported in some cases.
特性
IUPAC Name |
4-(4-methoxyphenyl)-2-phenyl-6-pyridin-3-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c1-26-19-11-9-16(10-12-19)20-14-21(18-8-5-13-23-15-18)25-22(24-20)17-6-3-2-4-7-17/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSDKQSAQIWXSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4-(4-methoxyphenyl)-6-(3-pyridinyl)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole](/img/structure/B6303290.png)




![2-Benzyl-5-[(4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole](/img/structure/B6303335.png)






